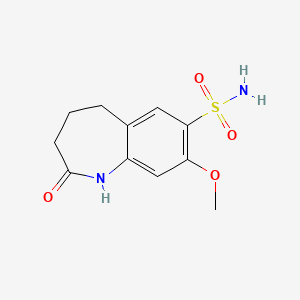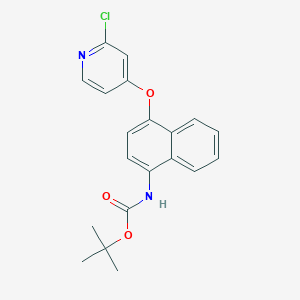
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C10H13ClN2O2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyridinyl group, and a naphthalenylcarbamate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate typically involves the reaction of tert-butyl 2-chloropyridin-4-ylcarbamate with naphthalen-1-ylcarbamate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Formation of reduced naphthalen-1-ylcarbamate derivatives.
Substitution: Formation of substituted naphthalen-1-ylcarbamate derivatives.
科学研究应用
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-chloropyridin-4-ylcarbamate
- Tert-butyl 3-allyl-4-chloropyridin-2-ylcarbamate
- Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, a chloropyridinyl group, and a naphthalenylcarbamate group makes it a versatile compound with diverse applications in various fields.
属性
分子式 |
C20H19ClN2O3 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(2-chloropyridin-4-yl)oxynaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,3)26-19(24)23-16-8-9-17(15-7-5-4-6-14(15)16)25-13-10-11-22-18(21)12-13/h4-12H,1-3H3,(H,23,24) |
InChI 键 |
QPAUUXQWNYKYRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)OC3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


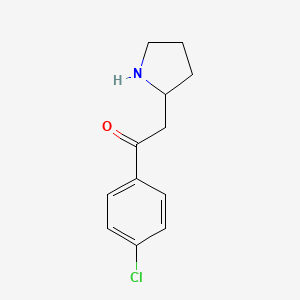
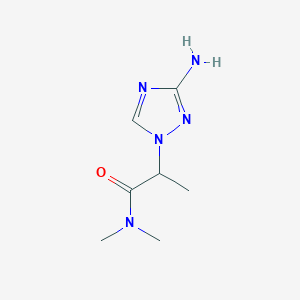
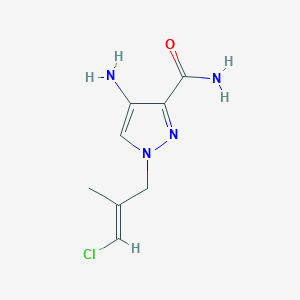


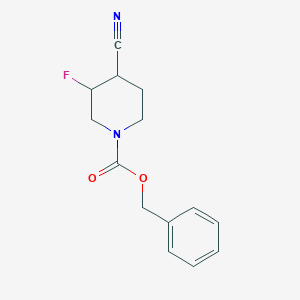
![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)
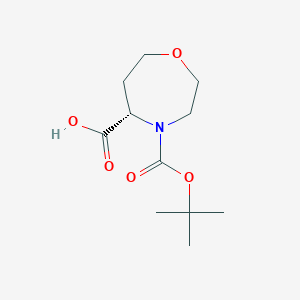
![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
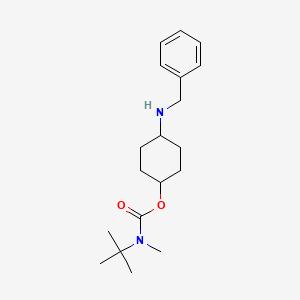
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)
